4-Borono-5-fluoro-2-methoxybenzoic acid

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4-Borono-5-fluoro-2-methoxybenzoic acid (CAS 1225049-66-0) is a tetra-substituted benzoic acid derivative carrying boronic acid (–B(OH)₂), fluorine, methoxy, and carboxylic acid groups on a single phenyl ring. With molecular formula C₈H₈BFO₅ and a molecular weight of 213.96 g/mol, it belongs to the fluoro-substituted arylboronic acid class, a group known for enhanced Lewis acidity and tunable hydrolytic stability relative to non-fluorinated analogs.

Molecular Formula C8H8BFO5
Molecular Weight 213.96 g/mol
Cat. No. B12098594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Borono-5-fluoro-2-methoxybenzoic acid
Molecular FormulaC8H8BFO5
Molecular Weight213.96 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1F)C(=O)O)OC)(O)O
InChIInChI=1S/C8H8BFO5/c1-15-7-3-5(9(13)14)6(10)2-4(7)8(11)12/h2-3,13-14H,1H3,(H,11,12)
InChIKeyQVTFPYXYFIGPTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Borono-5-fluoro-2-methoxybenzoic acid – A Triple-Functionalized Arylboronic Acid Building Block for Medicinal Chemistry and Cross-Coupling


4-Borono-5-fluoro-2-methoxybenzoic acid (CAS 1225049-66-0) is a tetra-substituted benzoic acid derivative carrying boronic acid (–B(OH)₂), fluorine, methoxy, and carboxylic acid groups on a single phenyl ring . With molecular formula C₈H₈BFO₅ and a molecular weight of 213.96 g/mol, it belongs to the fluoro-substituted arylboronic acid class, a group known for enhanced Lewis acidity and tunable hydrolytic stability relative to non-fluorinated analogs [1]. The compound is commercially available as a research chemical (typical purity 98%) and is positioned as a polyfunctional intermediate for Suzuki-Miyaura cross-coupling, enzyme inhibitor design, and materials chemistry .

Why Generic Substitution of 4-Borono-5-fluoro-2-methoxybenzoic Acid Is Not Feasible


This compound cannot be generically substituted because its four distinct functional groups are arranged in a specific regiochemical pattern (boronic acid at C4, fluorine at C5, methoxy at C2, carboxylic acid at C1) that no close analog replicates simultaneously . The closest commercially available comparators each lack at least one key functionality: 4-borono-2-methoxybenzoic acid (CAS 851335-12-1) omits the C5 fluorine, removing the electron-withdrawing effect on boronic acid acidity and metabolic stability ; 2-borono-5-fluorobenzoic acid (CAS 874290-63-8) lacks the C2 methoxy group, altering both steric environment and hydrogen-bonding capacity; 5-fluoro-2-methoxyphenylboronic acid (CAS 179897-94-0) lacks the carboxylic acid, eliminating pH-dependent solubility and ionic interactions. Even the methyl ester analog (4-fluoro-2-methoxycarbonylphenylboronic acid, CAS 871329-81-6) introduces different reactivity and deprotection requirements . The combination of all four groups is necessary for applications demanding concurrent metal-chelating (COOH), reversible covalent diol-binding (B(OH)₂), metabolic-blocking (F), and solubility-modulating (OCH₃) properties in a single scaffold.

Quantitative Differentiation Evidence: 4-Borono-5-fluoro-2-methoxybenzoic Acid vs. Closest Analogs


Molecular Weight and Formula Differentiation from Des-fluoro and Des-methoxy Analogs

The target compound (C₈H₈BFO₅, MW 213.96 g/mol) differs in molecular weight from its closest non-fluorinated analog, 4-borono-2-methoxybenzoic acid (C₈H₉BO₅, MW 195.97 g/mol), by +17.99 g/mol (Δ = one F replacing one H), and from the des-methoxy analog, 2-borono-5-fluorobenzoic acid (C₇H₆BFO₄, MW 183.93 g/mol), by +30.03 g/mol (Δ = OCH₃ plus one carbon) . These mass differences are analytically resolvable by LC-MS and serve as identity confirmation checks during procurement .

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Inferred Boronic Acid pKa Shift Relative to Non-Fluorinated Analog

Although no experimentally measured pKa is available specifically for the target compound, the established linear correlation between pKa values of mono-fluorinated phenylboronic acids and their corresponding benzoic acids allows inference from structurally analogous data [1]. 4-Carboxy-2-fluorophenylboronic acid (CAS 851335-07-4) has a predicted pKa of 3.74 ± 0.10, while the non-fluorinated 4-borono-2-methoxybenzoic acid lacks the electron-withdrawing fluorine and is expected to have a higher pKa (weaker boronic acid acidity). The presence of the C5 fluorine in the target compound is therefore predicted to lower the boronic acid pKa by approximately 0.5–1.5 units relative to its des-fluoro analog, enhancing diol-binding affinity at neutral pH .

Physicochemical Property Prediction Reactivity Tuning Diol Binding

GHS Hazard Profile Differentiation for Laboratory Safety and Handling Protocols

The target compound carries GHS hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), with GHS07 pictogram and 'Warning' signal word . In contrast, the des-fluoro analog 4-borono-2-methoxybenzoic acid is reported with storage at room temperature and no acute toxicity hazard statements in vendor SDS documentation, while 2-borono-5-fluorobenzoic acid carries H302+H312+H332 (harmful by ingestion, skin contact, and inhalation) and H315+H319+H335, with a predicted pKa of 3.97±0.36 . The distinct hazard profile of the target compound mandates specific personal protective equipment (PPE) and ventilation requirements that differ from those for its non-fluorinated analog.

Laboratory Safety Procurement Compliance Risk Assessment

Supplier Purity Benchmarking: 98% vs. Methyl Ester Analog at 95–96%

The target compound is supplied at 98% purity (LeYan, product 2272561), whereas the methyl ester analog, 4-fluoro-2-methoxycarbonylphenylboronic acid (CAS 871329-81-6), is commonly offered at 95% (BOC Sciences) or 96% (Combi-Blocks) purity . The 3% higher nominal purity of the free acid form reduces the burden of unidentified impurities in stoichiometry-sensitive applications such as multi-step parallel synthesis or fragment-based screening library construction .

Chemical Procurement Quality Assurance Synthetic Reliability

Recommended Application Scenarios for 4-Borono-5-fluoro-2-methoxybenzoic Acid Based on Quantitative Evidence


Suzuki-Miyaura Cross-Coupling Requiring Orthogonal Carboxylic Acid Handle

The free carboxylic acid group enables direct conjugation to amine-containing pharmacophores without a deprotection step, a distinct advantage over the methyl ester analog (CAS 871329-81-6) which requires saponification. The C4 boronic acid participates in Pd-catalyzed coupling while the C5 fluorine modulates the electronic character of the resulting biaryl product. This scenario leverages the +3% purity advantage (98% vs. 95%) for more predictable stoichiometry in library synthesis .

Fragment-Based Drug Discovery Targeting Zinc-Dependent Hydrolases

The boronic acid group acts as a reversible zinc-binding warhead, the C5 fluorine enhances metabolic stability and target binding through electrostatic interactions, and the C2 methoxy group provides additional hydrogen-bond acceptor capacity. The predicted lower boronic acid pKa (class-level inference [1]) suggests improved zinc chelation at physiological pH relative to non-fluorinated analogs such as 4-borono-2-methoxybenzoic acid.

Boronic Acid-Based Saccharide Sensor or Separation Media Development

The combination of the C5 fluorine (lowering pKa) and the C2 methoxy group (modulating hydrophobicity) is expected to shift the optimal diol-binding pH window closer to physiological conditions (pH 7.4) compared to non-fluorinated phenylboronic acids [1]. The carboxylic acid provides an anchoring point for surface immobilization, differentiating this compound from simpler fluorinated phenylboronic acids lacking a conjugation handle.

Multi-Component Reactions Requiring Concurrent Electrophilic and Nucleophilic Sites

The presence of both a boronic acid (Lewis acid/reversible covalent electrophile) and a carboxylic acid (Brønsted acid/nucleophile precursor) on the same ring enables tandem or cascade transformations not accessible with analogs missing either functionality, such as 5-fluoro-2-methoxyphenylboronic acid (CAS 179897-94-0). The GHS hazard profile (H315, H319, H335) necessitates standard laboratory PPE and fume hood use during synthetic manipulations .

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